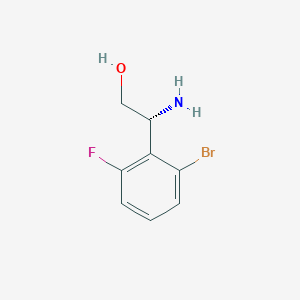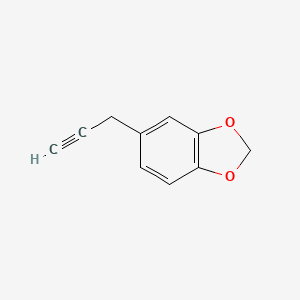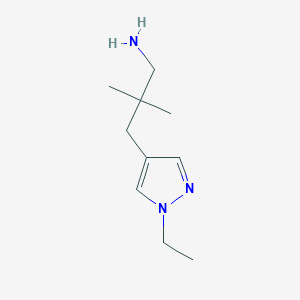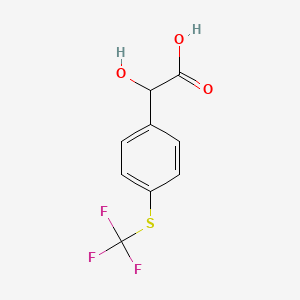
1-Hydroxycyclohexanecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxycyclohexane-1-carbaldehyde is an organic compound with the molecular formula C7H12O2 It is a derivative of cyclohexane, featuring both a hydroxyl group (-OH) and an aldehyde group (-CHO) attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxycyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclohexanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid. Another method includes the hydroformylation of cyclohexene, followed by oxidation to introduce the hydroxyl and aldehyde groups.
Industrial Production Methods: In industrial settings, the production of 1-hydroxycyclohexane-1-carbaldehyde may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the oxidation reactions. The choice of solvent, temperature, and pressure conditions are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxycyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The compound can be reduced to 1-hydroxycyclohexanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 1-Hydroxycyclohexane-1-carboxylic acid
Reduction: 1-Hydroxycyclohexanol
Substitution: 1-Chlorocyclohexane-1-carbaldehyde, 1-Bromocyclohexane-1-carbaldehyde
Aplicaciones Científicas De Investigación
1-Hydroxycyclohexane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-hydroxycyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups allow the compound to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
1-Hydroxycyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:
Cyclohexanol: Lacks the aldehyde group, making it less reactive in certain oxidation and reduction reactions.
Cyclohexanone: Contains a ketone group instead of an aldehyde, leading to different reactivity and applications.
Cyclohexane-1,2-diol: Features two hydroxyl groups, resulting in different chemical properties and uses.
The uniqueness of 1-hydroxycyclohexane-1-carbaldehyde lies in its combination of hydroxyl and aldehyde functionalities, which provide a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C7H12O2 |
|---|---|
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1-hydroxycyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c8-6-7(9)4-2-1-3-5-7/h6,9H,1-5H2 |
Clave InChI |
OLGCGYLUNYDEOV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


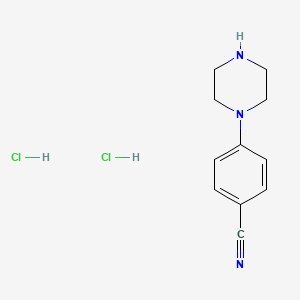
![6-[1-(Trifluoromethyl)cyclobutyl]pyridine-3-carboxylicacid](/img/structure/B13599420.png)
![4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrobromide](/img/structure/B13599430.png)
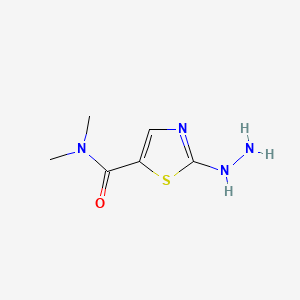


![({Bicyclo[4.1.0]heptan-2-yl}methyl)(methyl)aminehydrochloride](/img/structure/B13599451.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-ol](/img/structure/B13599458.png)
